(15S)-15-Methyl-pgf2-alpha 1,11-lactone
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Overview
Description
(15S)-15-Methyl-pgf2-alpha 1,11-lactone is a synthetic compound with the molecular formula C21H34O4. It is a derivative of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes such as inflammation, smooth muscle contraction, and regulation of the reproductive system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl-pgf2-alpha 1,11-lactone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the lactone ring and the introduction of the methyl group at the 15th position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the yield, purity, and cost-effectiveness of the compound.
Chemical Reactions Analysis
Types of Reactions
(15S)-15-Methyl-pgf2-alpha 1,11-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The lactone ring and other functional groups can undergo substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
(15S)-15-Methyl-pgf2-alpha 1,11-lactone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including inflammation and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and reproductive health.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,11-lactone involves its interaction with specific molecular targets, including prostaglandin receptors. These interactions can modulate various signaling pathways, leading to changes in cellular functions such as inflammation, muscle contraction, and hormone regulation.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2-alpha: The parent compound, involved in various physiological processes.
15-Methyl-prostaglandin F2-alpha: A closely related analog with similar biological activities.
Prostaglandin E2: Another prostaglandin with distinct but related functions.
Uniqueness
(15S)-15-Methyl-pgf2-alpha 1,11-lactone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, potency, and selectivity for certain receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
80029-28-3 |
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Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(1R,3S,4R,5R)-4-[(2Z,4E)-7-hydroxyhepta-2,4-dienyl]-5-[(1E,3S,4Z)-3-hydroxy-3-methylocta-1,4-dienyl]cyclopentane-1,3-diol |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h5-9,12-14,17-20,22-25H,3-4,10-11,15-16H2,1-2H3/b7-5+,8-6-,13-9-,14-12+/t17-,18-,19+,20-,21+/m1/s1 |
InChI Key |
BEYRBURXOKCTSQ-FFBYMYMXSA-N |
Isomeric SMILES |
CCC/C=C\[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\C=C\CCO)O)O)O |
Canonical SMILES |
CCCC=CC(C)(C=CC1C(CC(C1CC=CC=CCCO)O)O)O |
Origin of Product |
United States |
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